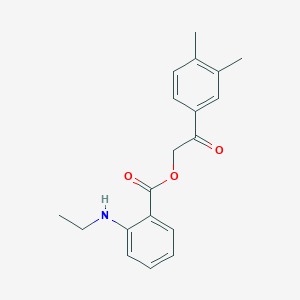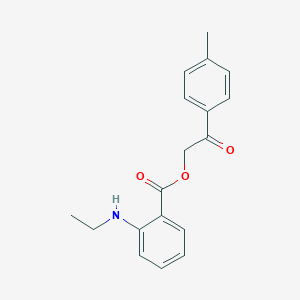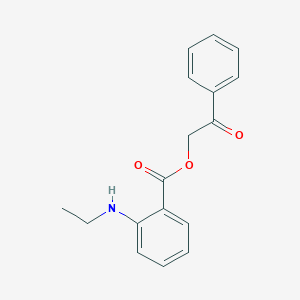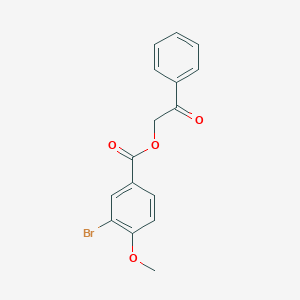![molecular formula C18H17ClN2O4 B339807 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339807.png)
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid is a complex organic compound with the molecular formula C18H17ClN2O4 and a molecular weight of 360.8 g/mol . This compound is characterized by its unique structure, which includes a chlorinated aniline group and a butanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves multiple steps, typically starting with the chlorination of aniline derivatives. The synthetic route often includes the following steps:
Chlorination of Aniline: Aniline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Formation of the Amide Bond: The chlorinated aniline is then reacted with a suitable carboxylic acid derivative to form the amide bond. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Butanoic Acid Moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated aniline group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aniline group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-{2-[(3-Chloro-4-methylanilino)carbonyl]anilino}-4-oxobutanoic acid: Similar structure but with a different substitution pattern on the aniline ring.
4-{2-[(3-Chloro-2-methylanilino)carbonyl]phenoxy}acetic acid: Contains a phenoxyacetic acid moiety instead of a butanoic acid moiety.
4-{2-[(3-Chloro-2-methylanilino)carbonyl]anilino}-4-oxopentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
属性
分子式 |
C18H17ClN2O4 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
4-[2-[(3-chloro-2-methylphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H17ClN2O4/c1-11-13(19)6-4-8-14(11)21-18(25)12-5-2-3-7-15(12)20-16(22)9-10-17(23)24/h2-8H,9-10H2,1H3,(H,20,22)(H,21,25)(H,23,24) |
InChI 键 |
PGZABJXSDQXYRK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


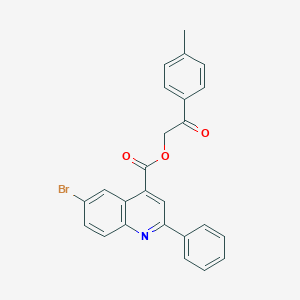
![isobutyl 4-{[2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B339731.png)
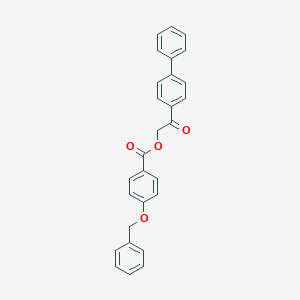
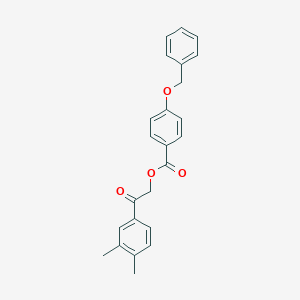
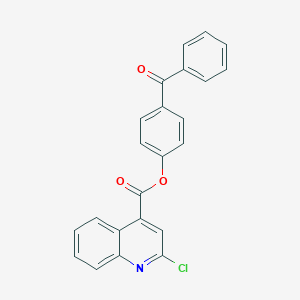
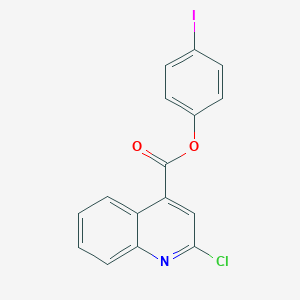
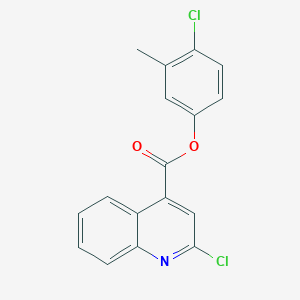
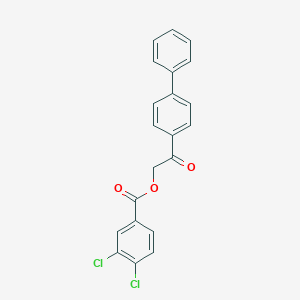
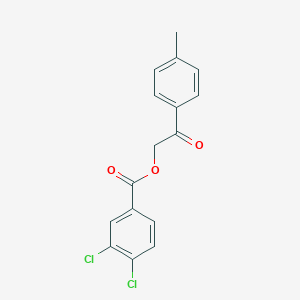
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-(ethylamino)benzoate](/img/structure/B339749.png)
